![molecular formula C11H12N2O2S B1405583 [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid CAS No. 1227955-24-9](/img/structure/B1405583.png)
[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid
Overview
Description
[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid, also known as MMTA, is an organic compound belonging to the class of thiazol-pyrrol-acetic acids. MMTA is a versatile compound with a wide range of applications in the scientific research field. It can be used in a variety of laboratory experiments and has been widely studied in recent years due to its unique properties.
Scientific Research Applications
Luminescent Properties
Compounds similar to [1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid, specifically substituted pyridylthiazoles, have been studied for their luminescent properties. These compounds exhibit high fluorescence, large Stokes shift values, and potential applications in metal sensing and as laser dyes due to their absorption, fluorescence, and fluorescence excitation spectra at various pH values in aqueous solutions (Grummt et al., 2007).
Potential Biological Activity
Thiazolyl and thiadiazolyl derivatives, closely related to the compound , have been synthesized and are expected to exhibit biological activities. These compounds were characterized based on their melting points, elemental analyses, and various spectroscopic methods (Párkányi & Schmidt, 2000).
Antibacterial Properties
Certain derivatives of thiazole, such as 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, have demonstrated antibacterial activity against various bacterial strains. These derivatives also show promising DNA binding properties, indicating potential applications in medicinal chemistry (Kamat, Santosh, & Nayak, 2019).
Synthesis of Heterocyclic Compounds
The compound shares structural similarities with isoxazolylpyrrolones, which have been synthesized through a three-component reaction involving α-ketoglutaric acid. These compounds could have various applications in chemical synthesis and pharmaceuticals (Sakhno et al., 2021).
Antimicrobial and Antifungal Activities
Derivatives of thiazolyl-acetic acid, including those with a structure similar to the compound of interest, have shown promising antimicrobial and antifungal activities. These compounds could be useful in the development of new antimicrobial agents (Shirai et al., 2013).
Anti-Diabetic Potential
Bi-heterocyclic compounds synthesized from thiazole derivatives have demonstrated potential as anti-diabetic agents. They exhibit significant inhibition of the α-glucosidase enzyme, which is relevant in the treatment of diabetes (Abbasi et al., 2020).
Mechanism of Action
Target of Action
It’s known that both indole and thiazole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . Similarly, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . Similarly, thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) .
Pharmacokinetics
For instance, certain indole derivatives have shown various biologically vital properties , and some thiazole derivatives have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
For instance, certain indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Similarly, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
properties
IUPAC Name |
2-[1-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-12-9(6-16-7)10-4-3-8(13(10)2)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBQHBCYAYBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



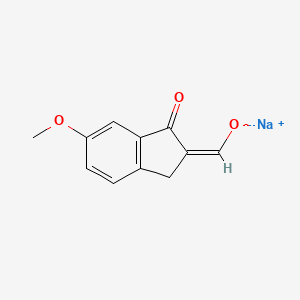
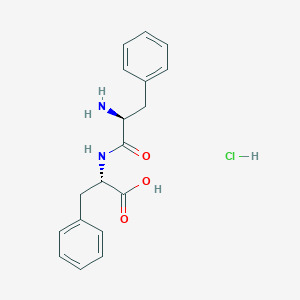
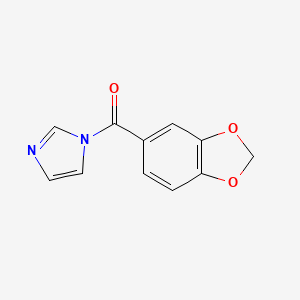
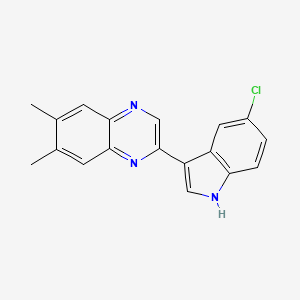
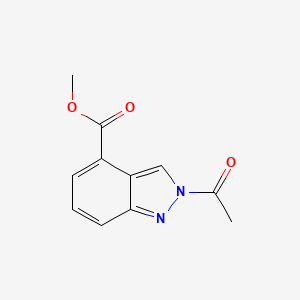


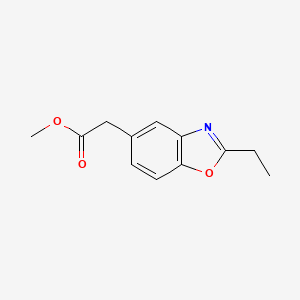
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
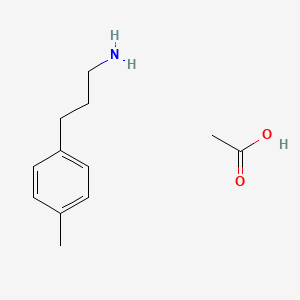

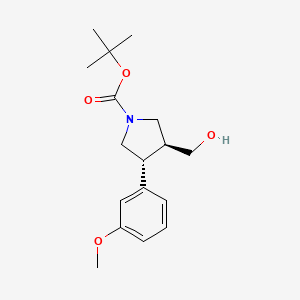
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)
